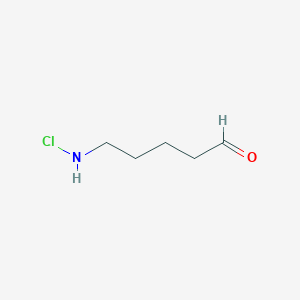
5-(Chloroamino)valeraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloroamino)valeraldehyde is an organic compound that belongs to the aldehyde family It is characterized by the presence of a chloroamino group attached to the fifth carbon of the valeraldehyde chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroamino)valeraldehyde can be achieved through several methods. One common approach involves the chlorination of valeraldehyde using thionyl chloride or phosgene in the presence of a catalyst such as iron powder or iron oxide. The reaction is typically carried out at elevated temperatures (around 100°C) and involves the addition of phosgene over a period of several hours, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloroamino)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroamino group under mild conditions.
Major Products Formed
Oxidation: Valeric acid.
Reduction: 5-(Chloroamino)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
5-(Chloroamino)valeraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 5-(Chloroamino)valeraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroamino group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeraldehyde: A simple aldehyde with a similar carbon chain but lacking the chloroamino group.
5-Chlorovaleraldehyde: Similar structure but without the amino group.
5-Aminovaleraldehyde: Similar structure but without the chlorine atom.
Uniqueness
5-(Chloroamino)valeraldehyde is unique due to the presence of both a chloroamino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Propriétés
Numéro CAS |
187222-05-5 |
|---|---|
Formule moléculaire |
C5H10ClNO |
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
5-(chloroamino)pentanal |
InChI |
InChI=1S/C5H10ClNO/c6-7-4-2-1-3-5-8/h5,7H,1-4H2 |
Clé InChI |
MIDRNSOKTQMESY-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCl)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


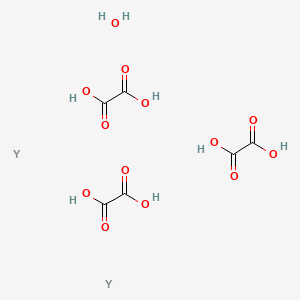

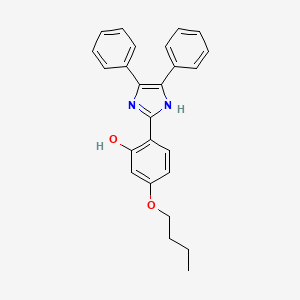
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
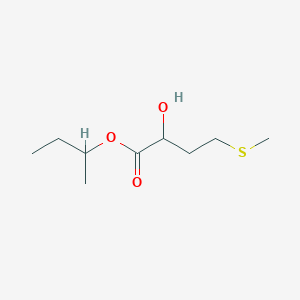
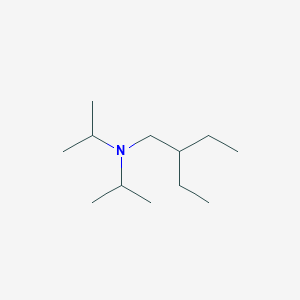

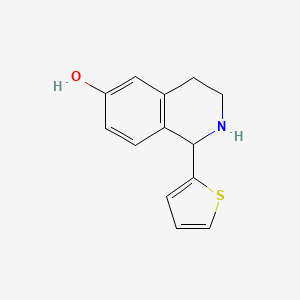

![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)

![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
